1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H7N3OS |
|---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-methyl-5-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-5H,1H3 |
InChI Key |
DDZVLZVOQHUETQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CS2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of derivatives based on pyrazole and thiazole structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole exhibited significant activity against various strains of bacteria and fungi. The mechanism of action was attributed to the inhibition of specific enzymes involved in microbial metabolism .
Anticancer Properties
The compound has also shown promise in anticancer research. It has been incorporated into various synthetic pathways to create novel compounds with enhanced anticancer activities.
- Case Study : Research published in Pharmaceutical Research reported that certain derivatives displayed potent cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Agrochemical Applications
The compound's structural characteristics make it suitable for use in agrochemicals. Its efficacy as a pesticide or herbicide is being investigated.
Insecticidal Activity
Studies have indicated that derivatives of this compound can act as effective insecticides.
- Case Study : A study evaluated the insecticidal properties of synthesized thiazole-pyrazole derivatives against common agricultural pests. Results showed promising effectiveness comparable to commercial insecticides .
Material Science Applications
The unique properties of 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde are being explored in material science for developing functional materials.
Organic Electronics
Research is being conducted on its application in organic electronic devices due to its electron-donating properties.
- Case Study : Investigations into the use of this compound in organic light-emitting diodes (OLEDs) have shown potential for improving device efficiency and stability .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
a. 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 2091446-87-4)
- Structural Difference : The ethyl group at the 1-position replaces the methyl group in the target compound.
- Synthesis : Likely synthesized via similar Hantzsch thiazole-pyrazole coupling strategies, as seen in (e.g., reactions between pyrazole carbothioamides and haloacetyl intermediates).
b. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structural Difference: A phenoxy group replaces the thiazolyl moiety, and the aldehyde is at the 4-position instead of the 5-position.
- Crystallography : The pyrazole ring is planar, with dihedral angles of 73.67° and 45.99° relative to attached phenyl rings. Weak C–H···π interactions stabilize the crystal lattice, unlike the thiazole-containing target compound, which may engage in stronger hydrogen bonding due to the thiazole’s nitrogen and sulfur atoms .
c. 1-Methyl-3-(methylsulfanyl)-1H-pyrazole-5-carbaldehyde
- Structural Difference : A methylsulfanyl group replaces the thiazolyl ring.
- Electronic Effects : The methylsulfanyl group is electron-donating, altering the electronic profile of the pyrazole ring compared to the electron-deficient thiazolyl substituent. This may influence reactivity in nucleophilic aldehyde reactions .
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Thiazolyl, carbaldehyde |
| 3e (Pyrolo[2,3-b]pyridine-thiazole) | 257–258 | 97 | NH, SO₂, carbaldehyde |
| 3f (Methyl-pyrrolo-thiazole) | 230–231 | 40 | SO₂ |
| 3-Methyl-5-phenoxy-1-phenyl analog | Not reported | Not reported | Phenoxy, carbaldehyde |
- Key Observations: Higher yields (e.g., 97% for 3e) are associated with simpler substitution patterns, while bulkier groups (e.g., phenoxy) or sensitive protecting groups (e.g., ethoxyethyl in ) reduce yields .
a. Fungicidal and Herbicidal Activity
- 1,3,4-Oxadiazole Thioether Derivatives (): Compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani. Molecular docking shows carbonyl groups critical for binding to SDH enzymes.
- Comparison : The target compound’s thiazolyl group may mimic these interactions, but the absence of a trifluoromethyl group could reduce potency .
b. Antibacterial and Anti-inflammatory Activity
- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: Demonstrates antibacterial activity against pathogens like Staphylococcus aureus, attributed to the phenoxy group’s aromatic stacking interactions. The thiazolyl analog may exhibit enhanced activity due to sulfur’s electronegativity .
Spectroscopic and Crystallographic Trends
- IR Spectroscopy : Thiazole-containing compounds (e.g., 3e) show NH and SO₂ stretches at ~3400 cm⁻¹ and ~1350 cm⁻¹, respectively. The target compound’s aldehyde group would exhibit a strong C=O stretch near 1700 cm⁻¹ .
- NMR : Thiazole protons typically resonate at δ 7.5–8.5 ppm (¹H NMR), while pyrazole protons appear upfield (δ 6.0–7.0 ppm). Aldehyde protons are deshielded (δ 9.5–10.5 ppm) .
Biological Activity
1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C₈H₇N₃OS
- Molecular Weight : 193.22 g/mol
- CAS Number : 2090222-34-5
Anticancer Activity
Research indicates that compounds with the pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has shown potential against various cancer cell lines.
Key Findings
- Inhibition of Cell Proliferation : Studies have demonstrated that derivatives of pyrazole can inhibit the growth of several cancer types, including:
- Mechanism of Action : The mechanism often involves inducing apoptosis and inhibiting cell cycle progression. For instance, compounds derived from this scaffold have been reported to induce significant cell apoptosis in specific cancer lines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
Research Highlights
- In Vitro Testing : The compound has been evaluated for its effectiveness against various bacterial strains. Notably, it exhibited strong activity against:
- Minimum Inhibitory Concentration (MIC) : The MIC values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent.
Case Studies
- Inflammation Models : In animal models of inflammation, compounds similar to 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole have demonstrated significant reductions in inflammatory markers .
- Mechanistic Insights : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
Summary Table of Biological Activities
Chemical Reactions Analysis
Aldehyde Oxidation
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for modifying solubility and biological activity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60–80°C | 1-Methyl-3-(thiazol-2-yl)-1H-pyrazole-5-carboxylic acid | 72% | |
| CrO₃ (Jones reagent) | Acetone, 0°C | Same as above | 65% |
Key Findings :
-
Oxidation efficiency depends on steric hindrance from the thiazole and pyrazole rings.
-
Carboxylic acid derivatives show enhanced hydrogen-bonding capacity, useful in drug design.
Nucleophilic Addition to Aldehyde
The aldehyde reacts with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4 hr | Pyrazole-thiazole hydrazone | Precursor for heterocyclic scaffolds | |
| Aniline | Acetic acid, RT, 12 hr | N-Phenyl imine derivative | Ligand in coordination chemistry |
Mechanistic Insight :
-
The electron-deficient aldehyde carbon facilitates nucleophilic attack.
-
Hydrazones are intermediates in synthesizing fused pyrazole-thiazole systems.
Electrophilic Substitution on Thiazole
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Br₂ (1 equiv) | DCM, 0°C, 2 hr | 5-Bromo-thiazole-pyrazole hybrid | >90% at C5 | |
| HNO₃/H₂SO₄ | 0–5°C, 30 min | 5-Nitro-thiazole-pyrazole hybrid | 85% at C5 |
Structural Impact :
-
Bromination increases molecular weight for crystallography studies .
-
Nitro derivatives exhibit enhanced antibacterial activity in analogs .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like azides or nitriles.
| Reagent | Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Phenyl azide | Cu(I) catalyst, 80°C, 8 hr | Triazole-linked pyrazole-thiazole conjugate | Huisgen cycloaddition | |
| Acrylonitrile | Thermal, 120°C, 24 hr | Pyrazolo[3,4-d]thiazole fused system | 1,3-Dipolar addition |
Applications :
-
Triazole conjugates show improved pharmacokinetics in medicinal chemistry.
-
Fused systems are explored as fluorescent probes.
Reductive Amination
The aldehyde reacts with amines under reducing conditions to form secondary amines.
| Reagent | Conditions | Product | Catalyst | Reference |
|---|---|---|---|---|
| NaBH₃CN | MeOH, RT, 6 hr | N-Alkyl pyrazole-thiazole amine | None | |
| H₂ (1 atm) | Pd/C, EtOH, 4 hr | Same as above | Palladium |
Utility :
-
Secondary amines serve as intermediates for antitumor agents .
-
Reductive amination preserves stereochemistry in chiral analogs.
Thiazole Ring Functionalization
The thiazole’s sulfur atom participates in coordination chemistry with metal ions.
| Metal Salt | Conditions | Complex | Geometry | Reference |
|---|---|---|---|---|
| Cu(II) acetate | EtOH, reflux, 3 hr | Cu(II)-pyrazole-thiazole chelate | Square planar | |
| Fe(III) chloride | H₂O, RT, 1 hr | Fe(III) coordination polymer | Octahedral |
Applications :
-
Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand .
-
Coordination polymers are studied for catalytic properties.
Condensation with Active Methylene Compounds
The aldehyde undergoes Knoevenagel condensation with compounds like malononitrile.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Malononitrile | Piperidine, EtOH, reflux | (E)-3-(Pyrazole-thiazole)-2-cyanoacrylate | Nonlinear optics |
Mechanism :
-
Base-catalyzed deprotonation of active methylene followed by aldol-like addition.
Preparation Methods
Reaction Mechanism and Conditions
The cyclocondensation of methyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) in aqueous acetic acid at 50–140°C achieves a 96:4 selectivity for the desired pyrazole isomer. By substituting ETFAA with a thiazole-containing β-keto aldehyde precursor, this method could theoretically yield 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde. Key parameters include:
Adaptability for Thiazole Incorporation
Introducing a thiazole group at the pyrazole’s 3-position requires a β-keto aldehyde precursor functionalized with a thiazole moiety. For example, reacting 2-thiazolecarboxaldehyde with methyl hydrazine under analogous conditions could facilitate cyclization. However, steric and electronic effects from the thiazole may necessitate higher temperatures or prolonged reaction times.
Thiazole Ring Construction via Lawesson’s Reagent
Patent WO2015063709A1 demonstrates the utility of Lawesson’s reagent in constructing thiazole rings during the synthesis of teneligliptin intermediates. This approach is critical for introducing the 1,3-thiazol-2-yl group into the pyrazole scaffold.
Cyclization of Thiourea Derivatives
Lawesson’s reagent promotes the cyclization of thiourea intermediates to form thiazoles. For instance, reacting a pyrazole-bound thiourea derivative with Lawesson’s reagent in toluene at reflux yields the thiazole ring. Applied to the target compound, this method could involve:
Optimization Challenges
-
Byproduct Formation : Excess reagent may lead to over-sulfurization.
-
Solvent Choice : Toluene or dichlorobenzene enhances reagent solubility but complicates purification.
Integrated Multi-Step Synthesis Routes
Combining the above methodologies, a plausible synthetic route involves:
Route 1: Sequential Cyclization and Oxidation
Route 2: Thiazole-Pyrazole Coupling
-
Suzuki-Miyaura Coupling : Attach a thiazole boronic acid to a brominated pyrazole-5-carbaldehyde precursor.
-
Catalytic System : Pd(PPh3)4 and K2CO3 in tetrahydrofuran (THF) at 80°C.
Purification and Characterization
Crystallization Techniques
Patent WO2017084995A1 highlights the importance of ethanol-water mixtures for crystallizing pyrazole derivatives. For the target compound, cooling the reaction mixture to 0–5°C promotes the formation of filterable crystals.
Q & A
Basic: What are the standard synthetic routes for 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde?
The compound is typically synthesized via Vilsmeier-Haack formylation followed by nucleophilic substitution .
- Step 1 : A pyrazole precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) undergoes Vilsmeier-Haack reaction with POCl₃ and DMF to introduce the aldehyde group .
- Step 2 : The chloro-substituted intermediate reacts with a thiazole derivative (e.g., 2-mercaptothiazole) under basic conditions (K₂CO₃ or KOH) in solvents like DMSO or DMF to replace the chloride with the thiazole moiety .
- Key parameters : Reaction temperatures (reflux at 80–100°C), molar ratios (1:1.2 pyrazole:thiazole), and catalyst choice influence yields (typically 60–85%) .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, thiazole C-S coupling in ¹³C) .
- X-ray diffraction : Determines molecular geometry (e.g., planarity of the pyrazole ring, dihedral angles between aromatic systems). For example, crystal structures show intermolecular C–H···π interactions stabilizing the lattice .
- IR spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized for introducing the thiazole moiety?
- Catalyst screening : K₂CO₃ in DMF () vs. KOH in DMSO ( ) impacts nucleophilic substitution efficiency. Polar aprotic solvents enhance reactivity .
- Temperature control : Prolonged reflux (>6 hours) improves substitution yields but risks side reactions (e.g., oxidation of the aldehyde group).
- Purification challenges : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted thiazole or dimerized intermediates .
Advanced: How to resolve discrepancies in reported yields for similar pyrazole-thiazole hybrids?
- Parameter analysis : Compare solvent polarity (DMF vs. DMSO), catalyst loading (K₂CO₃ vs. Cs₂CO₃), and substrate purity. For example, achieved 78% yield using DMSO/KOH, while reported 65% with DMF/K₂CO₃ .
- Controlled replication : Systematically vary one parameter (e.g., solvent) while holding others constant to isolate yield-limiting factors.
Advanced: What computational methods complement experimental data in confirming molecular conformation?
- Docking studies : Analyze thiazole-pyrazole interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. demonstrated docking poses for related compounds, highlighting hydrophobic and hydrogen-bonding interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths/angles, validated against X-ray data .
Advanced: What strategies assess the bioactivity of thiazole-containing pyrazole derivatives?
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Pyrazole-thiazole hybrids in showed IC₅₀ values <10 µM against S. aureus .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on thiazole) to enhance binding to target proteins. highlights fluorophenyl-thiazole derivatives with improved anti-inflammatory activity .
Advanced: How to design novel fused heterocycles using this compound?
- Azide-alkyne cycloaddition : React the aldehyde group with hydrazine to form pyrazolo[3,4-c]pyrazole systems (). For example, 5-azido derivatives undergo Huisgen reactions to generate triazole-fused architectures .
- Schiff base formation : Condense the aldehyde with amines to create imine-linked hybrids (e.g., thiazole-triazole acetamides in ), enhancing π-π stacking in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
